molecular formula C14H21N7S B2548927 N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2415453-11-9

N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B2548927
CAS No.: 2415453-11-9
M. Wt: 319.43
InChI Key: KOZHUASCOANIRA-UHFFFAOYSA-N
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Description

N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H21N7S and its molecular weight is 319.43. The purity is usually 95%.
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Biological Activity

N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine, a compound of significant interest in medicinal chemistry, has been evaluated for its biological activity across various studies. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine ring and a thiadiazole moiety. Its molecular formula is C14_{14}H20_{20}N6_{6}S, indicating the presence of nitrogen and sulfur that are crucial for its biological interactions.

1. Cholinesterase Inhibition

Research indicates that compounds with similar structural motifs exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of thiadiazole have shown IC50_{50} values ranging from 12.8 to 99.2 µM for AChE and above 53 µM for BChE . This suggests that this compound may also possess cholinergic activity, which could be beneficial in treating conditions like Alzheimer's disease.

2. Antimicrobial Activity

In vitro studies have revealed that thiadiazole derivatives exhibit antimicrobial properties against various bacterial strains. The compound's structural characteristics may enhance its interaction with bacterial cell membranes or target specific metabolic pathways within the bacteria .

Biological Activity Data

Activity Type IC50_{50} (µM) Reference
AChE Inhibition12.8 - 99.2
BChE Inhibition>53
Antimicrobial (S. aureus)<0.125
Antimicrobial (E. coli)1

Case Study 1: Cholinesterase Inhibition

A study focusing on the structure–activity relationship (SAR) of thiadiazole derivatives demonstrated that modifications in the piperazine ring significantly impacted AChE inhibition potency. The most effective inhibitors were identified to have specific substituents that enhanced binding affinity to the enzyme's active site .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial effects of similar compounds against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values as low as 0.125 µg/mL, suggesting strong potential for development into therapeutic agents against resistant bacterial infections .

Properties

IUPAC Name

N-ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7S/c1-4-15-12-9-10(2)16-13(17-12)20-5-7-21(8-6-20)14-19-18-11(3)22-14/h9H,4-8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZHUASCOANIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.